molecular formula C12H21NO B1177831 Imiglucerase CAS No. 154248-97-2

Imiglucerase

Cat. No. B1177831
CAS RN: 154248-97-2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Imiglucerase is a recombinant DNA-produced analogue of the human enzyme β-glucocerebrosidase . It is prepared by modifying the oligosaccharide chains of human Beta-glucocerebrosidase . The modification alters the sugar residues at the non-reducing ends of the oligosaccharide chains of the glycoprotein so that they are predominantly terminated with mannose residues .


Molecular Structure Analysis

The protein structure of Imiglucerase has a chemical formula of C2532H3854N672O711S16 . Its average weight is 55597.4 Da . The documented differences in the structure of N-linked glycans of imiglucerase indicate that significant differences might exist between the two rGBAs, regarding their targeting to macrophages and consequently their bio-distribution and efficacy .


Chemical Reactions Analysis

Imiglucerase catalyzes the hydrolysis of the glycolipid, glucocerebroside, to glucose and ceramide as part of the normal degradation pathway for membrane lipids . It is used to replace the deficient endogenous enzyme in the treatment of Gaucher disease .

Mechanism of Action

Imiglucerase works by replacing the deficient endogenous enzyme in the treatment of Gaucher disease . Gaucher disease is characterized by a functional deficiency in Beta-glucocerebrosidase enzymatic activity and the resultant accumulation of lipid glucocerebroside in tissue macrophages which become engorged and are termed Gaucher cells .

Safety and Hazards

Imiglucerase may cause serious side effects . Some side effects may occur during or shortly after the injection . Common side effects of imiglucerase may include stomach pain, nausea, vomiting, diarrhea, fast heartbeats, headache, dizziness, back pain, fever, chills, tired feeling, mild rash, or itching, burning, swelling, or other discomfort around the IV needle .

Future Directions

Cerezyme, a medicine containing imiglucerase, has shown long-term efficacy and safety in multiple studies over 20 years and has been prescribed for over 25 years . The recommended dosage of Cerezyme based upon disease severity ranges from 2.5 units/kg 3 times a week to 60 units/kg once every 2 weeks . For patients weighing 18 kg and greater, the diluted Cerezyme solution is infused over 1 to 2 hours .

properties

CAS RN

154248-97-2

Molecular Formula

C12H21NO

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.